molecular formula C17H20N2O3 B5466693 1-(2-Ethoxyphenyl)-3-(4-methoxy-2-methylphenyl)urea

1-(2-Ethoxyphenyl)-3-(4-methoxy-2-methylphenyl)urea

Cat. No.: B5466693
M. Wt: 300.35 g/mol
InChI Key: SOOGIGFRQRQEOH-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-(4-methoxy-2-methylphenyl)urea is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of ethoxy and methoxy substituents on the phenyl rings, which can influence its chemical properties and reactivity. It is used in various scientific research applications due to its unique structural features.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(4-methoxy-2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-4-22-16-8-6-5-7-15(16)19-17(20)18-14-10-9-13(21-3)11-12(14)2/h5-11H,4H2,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOGIGFRQRQEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyphenyl)-3-(4-methoxy-2-methylphenyl)urea typically involves the reaction of 2-ethoxyaniline with 4-methoxy-2-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme is as follows:

2-ethoxyaniline+4-methoxy-2-methylphenyl isocyanateThis compound\text{2-ethoxyaniline} + \text{4-methoxy-2-methylphenyl isocyanate} \rightarrow \text{this compound} 2-ethoxyaniline+4-methoxy-2-methylphenyl isocyanate→this compound

The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at room temperature to slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyphenyl)-3-(4-methoxy-2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The ethoxy and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2-Ethoxyphenyl)-3-(4-methoxy-2-methylphenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-(4-methoxy-2-methylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)urea
  • 1-(2-Ethoxyphenyl)-3-(4-methylphenyl)urea
  • 1-(2-Methylphenyl)-3-(4-methoxyphenyl)urea

Uniqueness

1-(2-Ethoxyphenyl)-3-(4-methoxy-2-methylphenyl)urea is unique due to the presence of both ethoxy and methoxy substituents, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

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